molecular formula C20H26N4O B2825612 8-(4-tert-butylbenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane CAS No. 2109239-80-5

8-(4-tert-butylbenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2825612
CAS No.: 2109239-80-5
M. Wt: 338.455
InChI Key: KAOQZQZNKNEBCY-UHFFFAOYSA-N
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Description

The compound 8-(4-tert-butylbenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane is a structurally complex molecule based on the 8-azabicyclo[3.2.1]octane (tropane) scaffold. This bicyclic framework is frequently utilized in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets such as neurotransmitter receptors . Key structural features include:

  • 3-position substitution: A 2H-1,2,3-triazol-2-yl group, a heterocyclic moiety known for hydrogen-bonding interactions and metabolic stability .

Characterization typically involves NMR, elemental analysis, and mass spectrometry .

Properties

IUPAC Name

(4-tert-butylphenyl)-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-20(2,3)15-6-4-14(5-7-15)19(25)23-16-8-9-17(23)13-18(12-16)24-21-10-11-22-24/h4-7,10-11,16-18H,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOQZQZNKNEBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-tert-butylbenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane is a novel bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.

Structural Characteristics

This compound features a unique bicyclic structure with a nitrogen atom in the ring system, incorporating a tert-butylbenzoyl group and a triazole moiety. The molecular formula is C17H22N4OC_{17}H_{22}N_4O with a molecular weight of approximately 302.39 g/mol .

Pharmacological Properties

Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit significant pharmacological activities, particularly as monoamine reuptake inhibitors . This class of compounds has been associated with therapeutic effects in various neurological disorders such as depression, anxiety, and ADHD .

The primary mechanism involves the inhibition of neurotransmitter reuptake, specifically targeting serotonin, norepinephrine, and dopamine transporters. This action increases the availability of these neurotransmitters in the synaptic cleft, enhancing mood and cognitive functions .

Biological Activity Data

The following table summarizes key biological activities and findings related to 8-(4-tert-butylbenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane and its derivatives:

Activity IC50 Value (nM) Target Reference
Kappa Opioid Receptor Antagonism20κ-opioid receptor
Monoamine Transporter InhibitionVariesSerotonin/Norepinephrine/Dopamine
NAAA InhibitionHighN-acylethanolamine-hydrolyzing acid amidase

Case Studies

  • Kappa Opioid Receptor Antagonism : A study demonstrated that modifications to the azabicyclo[3.2.1]octane scaffold led to potent κ-opioid receptor antagonists with favorable brain exposure profiles. For instance, compound analog 6c exhibited an IC50 value of 20 nM for κ antagonism .
  • Monoamine Reuptake Inhibition : Research on related azabicyclo compounds indicated effective inhibition of monoamine transporters which are critical in treating mood disorders. The structure-activity relationship studies highlighted how specific substitutions on the azabicyclo framework could enhance biological activity .
  • NAAA Inhibition : The exploration of azabicyclo[3.2.1]octane derivatives revealed their potential as NAAA inhibitors, which play a role in managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) levels .

Synthesis Methods

The synthesis of 8-(4-tert-butylbenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane typically involves:

  • Reaction of benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane with tert-butyl 5-chloro-2,4-difluorobenzoate.
  • Utilization of solvents like dimethyl sulfoxide (DMSO) under controlled temperatures (e.g., 70°C for 16 hours) followed by purification steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 8-azabicyclo[3.2.1]octane derivatives vary in substituents at the 3- and 8-positions, leading to differences in physicochemical properties and biological activity. Below is a systematic comparison:

Key Observations

8-Position Substituents: The 4-tert-butylbenzoyl group in the target compound is bulkier than the furan-2-carbonyl group in or the cyclopropylmethyl in , which may enhance lipophilicity and receptor binding duration.

Ethylidenyl groups in (e.g., 22e) introduce extended conjugated systems, possibly affecting electronic properties and binding kinetics.

Synthesis and Characterization :

  • Yields for 8-substituted analogs range from 65% to quantitative , with lower yields for complex substituents (e.g., 22e at 65%).
  • Elemental analysis and NMR are standard for confirming purity and structure .

Table 2: Pharmacological Relevance

Compound Class (Reference) Biological Target Therapeutic Potential Notes
8-Benzhydryl-nortropanes NOP (Nociceptin) Receptor Analgesics, anti-addiction C-3 axial amide analogs show enhanced potency
3α-[Bis(4-fluorophenyl)methoxy]tropanes Nicotinic Acetylcholine Receptors Neurodegenerative disorders Structural rigidity critical for activity
Pyrazole sulfonamides Undisclosed Preclinical candidates Optimized for pharmacokinetics

Critical Insights

  • Steric Effects : The 4-tert-butyl group in the target compound may hinder rotation, stabilizing bioactive conformations compared to smaller substituents like 4-fluorobenzyl .
  • Triazole vs.
  • Therapeutic Potential: While the target compound’s exact application is unclear, structurally related tropane derivatives target CNS disorders (e.g., pain, addiction) via receptor modulation .

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